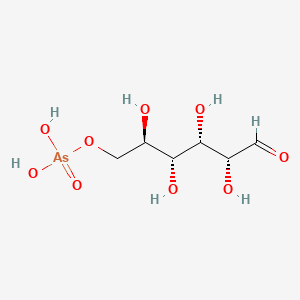![molecular formula C14H21N3O4 B1195535 2-Methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-6-nitrophenol](/img/structure/B1195535.png)
2-Methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-6-nitrophenol is an aromatic ether and a C-nitro compound.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Research includes the synthesis of complex organic compounds using 2-methoxy-4-nitrophenol derivatives as starting materials. For example, studies have focused on developing synthesis pathways for pharmaceutical intermediates, such as anti-HCV drugs, using related compounds (An Chenhon, 2015).
Chemical Reactions and Structures
Investigations into the reaction behaviors of similar compounds have been conducted. For instance, a study examined the unconventional reactions of diazomethane with related nitrophenol compounds, revealing novel structures (Peter G. Jones et al., 1977).
Chemical Synthesis and Application
Research on related compounds includes synthesizing specific intermediates for the production of cardiotonic drugs. This involves multi-step chemical processes to produce the desired molecular structures (D. Lomov, 2019).
Environmental and Biological Applications
Environmental Treatment
Studies have explored the use of similar compounds in environmental applications, such as the complete oxidation of pesticides in water using photoassisted reactions (J. Pignatello & Yunfu. Sun, 1995).
Antimicrobial Activity
Research has been conducted on Schiff base metal complexes derived from nitrophenol compounds, demonstrating antimicrobial activities against various bacteria and fungi. These studies contribute to understanding the potential biological applications of these compounds (K. Joshi et al., 2014).
Advanced Material and Sensor Development
Sensor Development
The development of sensors and chemosensors using nitrophenol derivatives has been a focus of research. These sensors are designed for selective detection of specific ions or chemicals, demonstrating the versatility of these compounds in analytical chemistry (Anas G. Elsafy et al., 2018).
Catalytic and Enzymatic Models
Studies have also explored the use of phenol derivatives in creating model compounds for enzymes. These models help in understanding enzyme mechanisms and designing new catalysts for chemical reactions (R. Mayilmurugan et al., 2010).
Properties
Molecular Formula |
C14H21N3O4 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-6-nitrophenol |
InChI |
InChI=1S/C14H21N3O4/c1-15-4-3-5-16(7-6-15)10-11-8-12(17(19)20)14(18)13(9-11)21-2/h8-9,18H,3-7,10H2,1-2H3 |
InChI Key |
ULYUWBYPEDDMBQ-UHFFFAOYSA-N |
SMILES |
CN1CCCN(CC1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
solubility |
33.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















